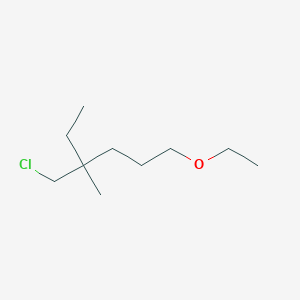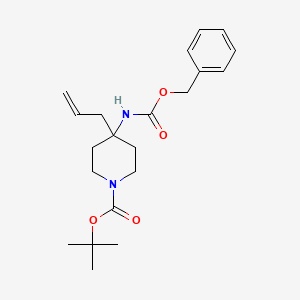
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by the presence of a boron-containing dioxaborolane ring and a trifluoromethyl group attached to an aniline moiety. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline typically involves the reaction of 2-(trifluoromethyl)aniline with a boronic acid derivative. One common method involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of boron-containing compounds, providing better control over reaction conditions and minimizing side reactions .
化学反応の分析
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
科学的研究の応用
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is primarily related to its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity by providing electron-withdrawing effects.
類似化合物との比較
Similar Compounds
- 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(Trifluoromethyl)aniline
- 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline
Uniqueness
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is unique due to the combination of the boron-containing dioxaborolane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .
特性
分子式 |
C13H17BF3NO2 |
|---|---|
分子量 |
287.09 g/mol |
IUPAC名 |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)8-6-5-7-9(18)10(8)13(15,16)17/h5-7H,18H2,1-4H3 |
InChIキー |
SOGRYMBWPMJPCW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)
![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13475284.png)


![1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13475302.png)
![1-{5-Oxaspiro[3.4]octan-2-yl}methanamine hydrochloride](/img/structure/B13475310.png)
![rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B13475318.png)
amine hydrochloride](/img/structure/B13475322.png)


![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)


